Desethyl Azilsartan Medoxomil is an active metabolite of Azilsartan Medoxomil, a medication primarily used for the treatment of hypertension. Azilsartan Medoxomil itself is a prodrug that is converted in the body to its active form, Azilsartan, which functions as an angiotensin II receptor blocker. This compound is known to lower blood pressure and reduce the risk of cardiovascular events such as heart attacks and strokes. It has been approved for clinical use since 2011 and is categorized under antihypertensive agents, specifically targeting the angiotensin II receptor type 1 (AT1) .
Desethyl Azilsartan Medoxomil can be classified as a small molecule and falls under the therapeutic category of angiotensin II receptor antagonists. It is derived from Azilsartan Medoxomil through hydrolysis, which removes the ethyl group from the compound . The chemical structure of Desethyl Azilsartan Medoxomil contributes to its pharmacological properties, allowing it to effectively interact with the AT1 receptor.
The synthesis of Desethyl Azilsartan Medoxomil involves the hydrolysis of Azilsartan Medoxomil. This process can be achieved through either acidic or basic conditions to facilitate the removal of the ethyl group. The synthetic route typically includes:
An improved process for synthesizing Azilsartan Medoxomil has been patented, which emphasizes reducing impurities, particularly the desethyl impurity, during production .
Desethyl Azilsartan Medoxomil has a molecular formula of and a molecular weight of approximately 402.4 g/mol. Its structure features a biphenyl moiety linked to a benzimidazole ring system, which is characteristic of angiotensin II receptor blockers. The compound does not contain any chiral centers, simplifying its synthesis and characterization .
Desethyl Azilsartan Medoxomil can participate in various chemical reactions:
The major reactions typically involve controlling environmental conditions to maintain yield and purity.
Desethyl Azilsartan Medoxomil functions by selectively binding to the AT1 receptor, inhibiting the effects of angiotensin II, which include vasoconstriction and aldosterone secretion. This action leads to vasodilation and decreased blood pressure. The compound exhibits a high affinity for the AT1 receptor, contributing to its effectiveness as an antihypertensive agent . Studies have shown that Desethyl Azilsartan dissociates from the AT1 receptor more slowly than other similar compounds, resulting in a prolonged duration of action .
Desethyl Azilsartan Medoxomil is characterized by its crystalline form, being practically insoluble in water but freely soluble in organic solvents such as methanol and dimethyl sulfoxide. Its stability under various conditions has been evaluated through stress testing at different temperatures and humidity levels . Key physical properties include:
Desethyl Azilsartan Medoxomil is primarily used in research related to hypertension management due to its role as an active metabolite of Azilsartan Medoxomil. Its mechanism of action makes it valuable for studying cardiovascular health, particularly in understanding how angiotensin II impacts blood pressure regulation and vascular function. Additionally, its synthesis methods are explored for improving pharmaceutical formulations that require high purity levels .
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3